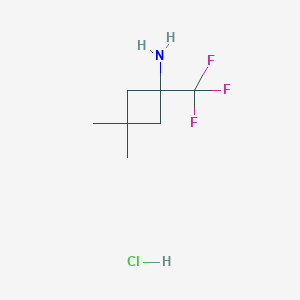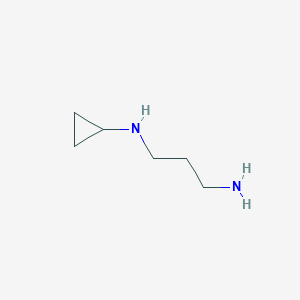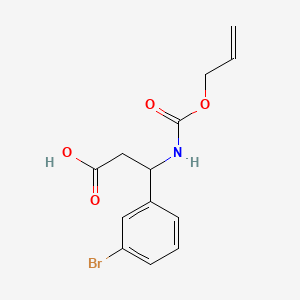
3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride: is a chemical compound with the molecular formula C7H13ClF3N and a molecular weight of 203.63 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a trifluoromethyl group and a dimethyl group, along with an amine group that is protonated to form the hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group using hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can be used to convert the amine group to other functional groups such as amides or imines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.
Major Products Formed:
Oxidation Products: Nitroso derivatives or oxides.
Reduction Products: Amides or imines.
Substitution Products: Various derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules due to its unique structure and functional groups.
Biology:
Biochemical Studies: It can be used in biochemical studies to investigate the effects of trifluoromethyl and dimethyl substitutions on biological activity.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: It can be used in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
作用机制
The mechanism of action of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.
相似化合物的比较
- 3,3-Dimethyl-1-(difluoromethyl)cyclobutan-1-amine hydrochloride
- 3,3-Dimethyl-1-(fluoromethyl)cyclobutan-1-amine hydrochloride
Comparison:
- Trifluoromethyl vs. Difluoromethyl/Fluoromethyl: The trifluoromethyl group provides greater electron-withdrawing effects and lipophilicity compared to difluoromethyl and fluoromethyl groups, which can influence the compound’s reactivity and biological activity.
- Dimethyl Substitution: The presence of dimethyl groups can affect the steric and electronic properties of the compound, making it unique compared to other similar compounds.
属性
分子式 |
C7H13ClF3N |
|---|---|
分子量 |
203.63 g/mol |
IUPAC 名称 |
3,3-dimethyl-1-(trifluoromethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c1-5(2)3-6(11,4-5)7(8,9)10;/h3-4,11H2,1-2H3;1H |
InChI 键 |
CCIUQWMLNGERNI-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)(C(F)(F)F)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13499851.png)

![3-(3-(Dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl)benzenesulfonyl fluoride](/img/structure/B13499854.png)
![2,3,7-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13499855.png)


![1-{5-Bromo-2-[(pyridin-2-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B13499863.png)

![2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride](/img/structure/B13499891.png)

![1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13499897.png)



